![molecular formula C26H22N2O6 B2470977 4-((2-metil-4-oxo-9-(piridin-2-ilmetil)-4,8,9,10-tetrahidrocromeno[8,7-e][1,3]oxazin-3-il)oxi)benzoato de metilo CAS No. 951997-81-2](/img/structure/B2470977.png)
4-((2-metil-4-oxo-9-(piridin-2-ilmetil)-4,8,9,10-tetrahidrocromeno[8,7-e][1,3]oxazin-3-il)oxi)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis
Los cúmulos de lantánido-oxo/hidroxo (LOC) han surgido como una familia única de complejos de cúmulos con núcleos de metal-oxo/hidroxo poliédricos bien definidos, que a menudo presentan iones de lantánido exclusivamente o en combinación con iones de metales 3d . La investigación reciente ha explorado el potencial catalítico de estos cúmulos. Sus aplicaciones abarcan diversas reacciones, incluidas la oxidación, la reducción y otras transformaciones. La elección de un catalizador LOC específico depende del tipo de reacción y del mecanismo correspondiente. A pesar de los desafíos, los LOC ofrecen ventajas catalíticas multifuncionales, y la investigación futura en esta área es prometedora.
Síntesis orgánica
“4-((2-metil-4-oxo-9-(piridin-2-ilmetil)-4,8,9,10-tetrahidrocromeno[8,7-e][1,3]oxazin-3-il)oxi)benzoato de metilo” se ha empleado en la síntesis de α-cetoamidas mediada por óxido de selenio(IV) . La reactividad de este compuesto en transformaciones orgánicas subraya su potencial en el diseño de nuevas rutas sintéticas.
Aplicaciones biomédicas
Los macromonómeros funcionalizados juegan un papel crucial en los materiales biomédicos. El oligo(2-metil-2-oxazolina) funcionalizado con α-cadena-terminal de tiofeno sirve como un macromonómero anfífilo precursor para oligómeros/polímeros conjugados injertados. Este material multifuncional exhibe propiedades relevantes para aplicaciones biomédicas .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown remarkable antiproliferative activities against certain cell lines .
Mode of Action
It has been observed that similar compounds can regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that the compound may interact with its targets to modulate cellular signaling pathways.
Biochemical Pathways
The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to antiproliferative effects.
Pharmacokinetics
A similar compound has shown a favorable pharmacokinetic property with an oral bioavailability of 768% . This suggests that the compound could potentially be well-absorbed and distributed within the body.
Result of Action
The result of the compound’s action is likely to be antiproliferative, given its potential effects on the PI3K/AKT/mTOR signaling pathway . This could lead to the inhibition of cell growth and survival, particularly in certain cell lines.
Propiedades
IUPAC Name |
methyl 4-[[2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-16-24(34-19-8-6-17(7-9-19)26(30)31-2)23(29)20-10-11-22-21(25(20)33-16)14-28(15-32-22)13-18-5-3-4-12-27-18/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCUUVHTJYLEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)OC5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2470897.png)
![N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide](/img/structure/B2470899.png)
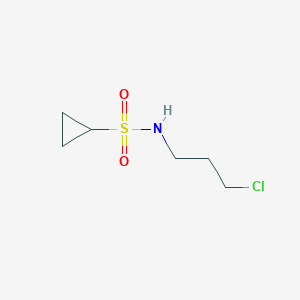
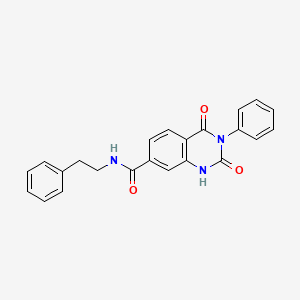

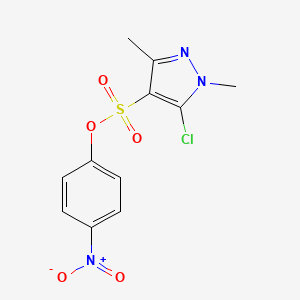

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)
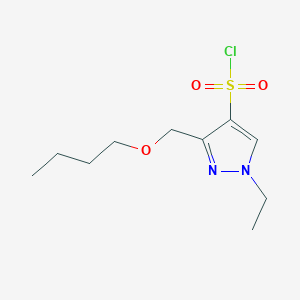
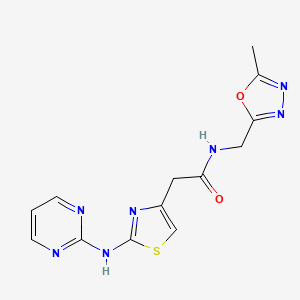
![N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2470916.png)
![7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2470917.png)
